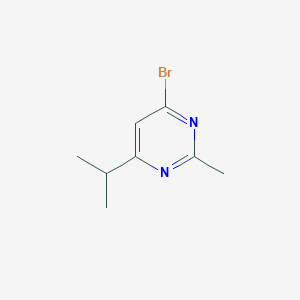

4-Bromo-6-isopropyl-2-methylpyrimidine

描述

4-Bromo-6-isopropyl-2-methylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4, an isopropyl group at position 6, and a methyl group at position 2. Pyrimidines are aromatic heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution patterns and reactivity. The methyl group at position 2 contributes steric bulk and modulates electronic effects on the aromatic ring .

属性

分子式 |

C8H11BrN2 |

|---|---|

分子量 |

215.09 g/mol |

IUPAC 名称 |

4-bromo-2-methyl-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3 |

InChI 键 |

LKERMFMFCKXFHG-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=CC(=N1)Br)C(C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 4-Bromo-6-isopropyl-2-methylpyrimidine typically involves the following key steps:

- Construction of the pyrimidine core with appropriate substituents at positions 2 and 6 (methyl and isopropyl groups respectively).

- Selective bromination at position 4 of the pyrimidine ring.

This approach is consistent with pyrimidine chemistry where halogenation often occurs at electron-rich or activated positions.

Synthesis of 6-Alkyl-2-methylpyrimidine Precursors

The starting materials are usually 6-alkyl-2-methylpyrimidines, where the alkyl group can be isopropyl. According to literature, 6-alkylpyrimidine-2,4(1H,3H)-diones can be prepared and subsequently converted to the desired halogenated pyrimidines.

A representative method involves:

- Preparation of 6-isopropylpyrimidine-2,4-dione by condensation reactions involving amidines and malonate derivatives.

- Bromination of the 6-alkylpyrimidine-2,4-dione to introduce bromine at position 5 or 4, depending on the substrate and conditions.

Bromination to Obtain 4-Bromo Derivative

A key step is the bromination of the pyrimidine core. One efficient method described involves:

- Reacting 6-alkyl-pyrimidine-2,4(1H,3H)-dione with bromine in aqueous medium under stirring.

- Heating the reaction mixture to boiling and allowing it to stand overnight to precipitate the brominated product.

- Filtration, washing, and drying to isolate the brominated pyrimidine.

This step yields 5-bromo-6-alkyl-pyrimidine-2,4-dione intermediates, which can then be converted to 4-bromo derivatives by further chlorination and substitution steps.

Conversion to 4-Bromo-6-isopropyl-2-methylpyrimidine

Following bromination, the 5-bromo-6-alkyl-pyrimidine-2,4-dione is treated with phosphoryl chloride under reflux to replace the 2,4-dione oxygens with chlorine atoms, yielding 5-bromo-2,4-dichloro-6-alkylpyrimidines.

Subsequent reactions, such as nucleophilic substitutions or further functional group manipulations, enable the formation of 4-bromo derivatives at position 4.

Alternative Synthetic Routes

Other methods include:

- Use of triphosgene as a safer alternative to POCl3 or phosgene for chlorination steps in pyrimidine synthesis, improving safety and environmental impact.

- Multi-step syntheses involving amidine hydrochlorides, sodium methylate, and methyl malonate under controlled temperature conditions to build the pyrimidine ring with desired substituents.

Detailed Reaction Conditions and Yields

Representative Procedure for Pyrimidine Core Synthesis

Bromination Step

Chlorination and Conversion to 4-Bromo Derivative

Final Functionalization

Further substitution or bromination at position 4 can be achieved by nucleophilic aromatic substitution or selective bromination techniques, depending on the desired final compound.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Reaction progress and purity are monitored by thin-layer chromatography (TLC) using chloroform as the mobile phase.

- Elemental analysis confirms the composition of synthesized compounds.

- Crystallization under controlled temperature (0-5 °C) and washing with ice methanol and ice water improve purity.

- Drying under vacuum or at moderate temperatures (around 80 °C) ensures removal of solvents.

化学反应分析

Types of Reactions

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .

科学研究应用

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

作用机制

The mechanism of action of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied .

相似化合物的比较

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

- Structural Differences: Bromine at position 6 (vs. position 4 in the target compound). Amino group at position 4 (vs. bromine in the target compound). Methyl group retained at position 2.

- Impact on Properties: The amino group is electron-donating, increasing ring reactivity toward electrophilic substitution compared to the electron-withdrawing bromine in the target compound.

- Similarity Score : 0.87 (highest among analogs) .

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4)

- Structural Differences: Trifluoromethyl group at position 2 (vs. methyl in the target compound). Amino group at position 4 (vs. bromine). Bromine at position 6 (vs. isopropyl).

- Impact on Properties :

- The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at position 2 compared to the methyl group.

- Bromine at position 6 may hinder nucleophilic substitution due to steric effects from adjacent substituents.

- Similarity Score : 0.69 .

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine

- Structural Differences :

- Methoxy group at position 2 (vs. methyl).

- Phenyl-substituted benzimidazole moiety at position 6 (vs. isopropyl).

- Impact on Properties: Methoxy groups enhance electron density at position 2, favoring electrophilic aromatic substitution.

- Relevance : Demonstrates how heterocyclic extensions at position 6 influence π-π interactions in supramolecular chemistry .

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidine Derivatives

- Structural Differences :

- Bromomethyl group at position 5 (vs. bromine at position 4).

- Fluorophenyl group at position 4 (vs. bromine).

- Retains isopropyl at position 6.

- Bromomethyl allows for alkylation reactions, diverging from the target compound’s bromine-mediated cross-coupling utility.

- Application : Highlights the role of halogen positioning in directing synthetic pathways .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Key Functional Groups | Similarity Score | Notable Properties |

|---|---|---|---|---|

| 4-Bromo-6-isopropyl-2-methylpyrimidine | Br (4), iPr (6), Me (2) | Bromine, isopropyl, methyl | Reference | High lipophilicity, cross-coupling site |

| 4-Amino-6-bromo-2-methylpyrimidine | NH₂ (4), Br (6), Me (2) | Amino, bromine, methyl | 0.87 | Enhanced hydrophilicity, electrophilic reactivity |

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | NH₂ (4), CF₃ (2), Br (6) | Trifluoromethyl, amino, bromine | 0.69 | Electron-deficient ring, steric hindrance |

| 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine | OMe (2), Ph-benzimidazole (6) | Methoxy, phenyl-benzimidazole | N/A | Aromatic stacking, reduced solubility |

| 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidine | BrCH₂ (5), F-Ph (4), iPr (6) | Bromomethyl, fluorophenyl | N/A | Alkylation potential, hydrophobic binding |

常见问题

Q. What are the optimized synthetic routes for 4-Bromo-6-isopropyl-2-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be adapted from bromination strategies for analogous pyrimidines. A two-step approach is recommended:

Core Formation : Start with 6-isopropyl-2-methylpyrimidine. Introduce the bromine substituent at the 4-position using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst, similar to methods for 2-bromo-4-phenylpyrimidine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity using GC-MS.

Key Variables : Temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (NBS:substrate = 1:1.1) significantly affect yield. Pilot small-scale reactions to optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-6-isopropyl-2-methylpyrimidine?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl substituents (δ 2.5–2.7 ppm). Coupling patterns distinguish bromine’s deshielding effects .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray Crystallography : For absolute configuration, co-crystallize with a heavy atom (e.g., iodine) if single crystals form, as demonstrated in structural studies of brominated pyridines .

Advanced Research Questions

Q. How can computational chemistry guide the design of cross-coupling reactions involving 4-Bromo-6-isopropyl-2-methylpyrimidine?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways:

- Reactivity Prediction : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess suitability in Suzuki-Miyaura couplings. Compare with known catalysts (e.g., Pd(PPh₃)₄) .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to optimize activation barriers.

- Steric Maps : Generate electrostatic potential surfaces to predict steric hindrance from the isopropyl group, which may influence regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrimidine derivatives?

- Methodological Answer : Address variability through systematic controls:

- Dose-Response Curves : Test compound purity (≥95% by HPLC) across multiple concentrations to rule out impurity-driven artifacts.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity in enzyme inhibition assays (e.g., kinase panels).

- Metabolic Stability : Assess hepatic microsomal stability (human/rodent) to identify confounding metabolites, as seen in studies of structurally related pyrimidines .

Q. How can advanced chromatographic techniques improve purification of 4-Bromo-6-isopropyl-2-methylpyrimidine from complex mixtures?

- Methodological Answer : Leverage hyphenated systems:

- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate brominated isomers. Monitor UV absorption at 254 nm.

- Preparative SFC : Supercritical fluid chromatography (CO₂/MeOH) enhances resolution for nonpolar intermediates, reducing solvent waste .

Experimental Design Considerations

Q. What are the critical factors in designing stability studies for 4-Bromo-6-isopropyl-2-methylpyrimidine under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature/Humidity : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; brominated pyrimidines are prone to hydrolysis under acidic conditions .

- Light Sensitivity : Expose to UV light (365 nm) to assess photolytic decomposition. Use amber vials for long-term storage.

Data Analysis and Interpretation

Q. How to analyze regioselectivity in electrophilic substitution reactions of 4-Bromo-6-isopropyl-2-methylpyrimidine?

- Methodological Answer : Combine experimental and computational

- Isotopic Labeling : Introduce deuterium at specific positions to track substitution patterns via ²H NMR.

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions from the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。